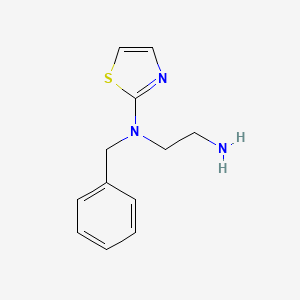![molecular formula C10H13N5O2 B7576363 3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid](/img/structure/B7576363.png)
3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid, also known as MPA, is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Wirkmechanismus
3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid's mechanism of action is not fully understood. However, studies have suggested that it may act through the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been found to modulate the activity of certain enzymes involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells and tissues. This compound has also been reported to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been found to protect neurons from damage and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid in lab experiments is its high purity and yield. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation of using this compound is its relatively high cost compared to other compounds used in research.
Zukünftige Richtungen
There are several future directions for research on 3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid. One area of interest is its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand this compound's mechanism of action and its effects on various cellular pathways. Another future direction is the development of more cost-effective synthesis methods for this compound. Overall, this compound has shown promising potential as a therapeutic agent in various fields of research, and further studies are needed to fully explore its potential.
Synthesemethoden
The synthesis of 3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid involves the reaction of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine with 3-bromo-2-methylpropionic acid in the presence of a base. The resulting product is then purified through recrystallization. This method has been reported to yield this compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid has been found to have potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has also been investigated for its potential to treat Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-[methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-7-5-8(14(2)4-3-9(16)17)15-10(13-7)11-6-12-15/h5-6H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVSWBXAHLMBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N(C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Ethyl-(2-hydroxy-5-methoxybenzoyl)amino]propanoic acid](/img/structure/B7576286.png)
![3-[Ethyl-(4-methylsulfonylphenyl)sulfonylamino]propanoic acid](/img/structure/B7576295.png)

![3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid](/img/structure/B7576332.png)
![2-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B7576337.png)
![3-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl-methylamino]propanoic acid](/img/structure/B7576340.png)
![3-[(3-Bromophenyl)sulfonyl-ethylamino]propanoic acid](/img/structure/B7576343.png)

![2-[1-[2-(2,2-Dimethylpropanoylamino)acetyl]piperidin-2-yl]acetic acid](/img/structure/B7576355.png)
![3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid](/img/structure/B7576356.png)

![3-[(3-Chlorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576383.png)
![3-[Methyl-[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]amino]propanoic acid](/img/structure/B7576389.png)
![3-[(4-Chloro-2-fluorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576393.png)